(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate

Asymmetric Synthesis Enzymatic Resolution Enantiomeric Purity

(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate (CAS 2315-21-1) is a chiral cyclopentane derivative featuring a cis-configured hydroxyl and ethyl ester substituent on a five-membered ring. This optically active small molecule is fundamentally employed as a chiral building block and stereochemical probe in asymmetric synthesis.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 2315-21-1
Cat. No. B3021155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
CAS2315-21-1
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC1O
InChIInChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1
InChIKeyIIFIGGNBUOZGAB-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate CAS 2315-21-1: A cis-Configured Chiral Building Block with Definitive Enantiomeric Purity and Differentiated Reactivity


(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate (CAS 2315-21-1) is a chiral cyclopentane derivative featuring a cis-configured hydroxyl and ethyl ester substituent on a five-membered ring . This optically active small molecule is fundamentally employed as a chiral building block and stereochemical probe in asymmetric synthesis [1]. Its value is predicated on the ability to reliably produce the compound in high enantiomeric purity (>99% ee) via well-established enzymatic reduction or resolution methods [2], providing a rigid, stereodefined scaffold essential for constructing complex pharmaceutical and natural product architectures.

Why Generic Substitution Fails for (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate (CAS 2315-21-1) in Stereospecific Synthesis


Substituting (1R,2S)-ethyl 2-hydroxycyclopentanecarboxylate with its stereoisomers (e.g., trans or (1S,2S) enantiomers), racemic mixtures, or non-hydroxylated analogs (e.g., ethyl cyclopentanecarboxylate) is demonstrably not viable in precise synthetic applications. The specific cis-(1R,2S) configuration dictates distinct reactivity and stereochemical outcomes in key transformations, such as alkylation via bicyclic dioxanones [1], and imparts a significantly enhanced alkaline hydrolysis rate (1.8–11×) compared to the non-hydroxylated ester [2]. Relying on a racemic mixture or an incorrect diastereomer would inevitably lead to the formation of undesired stereoisomers, compromising enantiomeric purity and potentially leading to failed or irreproducible reactions in downstream syntheses of enantiopure targets. The following quantitative evidence underscores these critical differentiators.

Quantitative Differentiation Guide for (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate (CAS 2315-21-1) vs. Comparators


Enantiomeric Purity >99% ee via Enzymatic Resolution Distinguishes (1R,2S) from Racemic and Other Stereoisomers

(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate can be reliably prepared with an enantiomeric excess of >99% ee using enzymatic methods, such as lipase-catalyzed enantioselective hydrolysis of a racemic acetate or carbonyl reductase-catalyzed asymmetric reduction [1]. In contrast, racemic ethyl 2-hydroxycyclopentanecarboxylate (common CAS 54972-10-0) and other stereoisomers lack this defined stereochemical identity. This high enantiomeric purity is essential for generating enantiopure chiral building blocks, ensuring the stereochemical integrity of subsequent synthetic steps.

Asymmetric Synthesis Enzymatic Resolution Enantiomeric Purity

Accelerated Alkaline Hydrolysis: 1.8–11× Faster than Non-Hydroxylated Ethyl Cyclopentanecarboxylate

The cis-configured (1R,2S)-ethyl 2-hydroxycyclopentanecarboxylate exhibits a significantly enhanced rate of alkaline hydrolysis compared to ethyl cyclopentanecarboxylate, a non-hydroxylated analog. Quantitative kinetic analysis demonstrates a 1.8- to 11-fold rate acceleration depending on the solvent composition [1]. This differential reactivity is critical for synthetic planning, where a more labile ester group can be selectively cleaved in the presence of other, less reactive functional groups.

Hydrolysis Kinetics Reaction Mechanism Ester Reactivity

Direct Application in the Total Synthesis of (−)-Hamigeran B Demonstrates Unique Utility for Complex Natural Product Scaffolds

The (1R,2S) stereoisomer serves as a critical, enantiomerically pure building block in the total synthesis of (−)-hamigeran B, a polycyclic terpenoid with antiviral activity. A formal total synthesis was achieved in 17 steps from commercially available ethyl 2-oxocyclopentanecarboxylate, using a carbonyl reductase-catalyzed asymmetric reduction to furnish the enantiomerically pure (1R,2S)-hydroxyester intermediate [1]. This application is specific to the enantiopure (1R,2S) isomer; the use of the racemate or other diastereomers would not provide the required stereochemical configuration for the target natural product.

Total Synthesis Natural Products Chiral Pool

Differentiated Reactivity in Alkylation via Bicyclic Dioxanones: Enables Stereoselective Carbon-Carbon Bond Formation

The (1R,2S) isomer can be converted into a bicyclic dioxanone derivative with formaldehyde, which then undergoes highly stereoselective alkylation at the α-position to the carbonyl group. This methodology allows for the selective generation of three contiguous stereogenic centers on a cyclohexane ring [1]. In contrast, the corresponding trans isomer would not form the same bicyclic system due to geometric constraints, and the racemic mixture would produce a complex mixture of diastereomers. The reported yields for the starting (1R,2S)-hydroxyester from yeast reduction are 40%, which, while moderate, provide a defined entry point for this stereoselective transformation.

Stereoselective Alkylation Chiral Auxiliary Dioxanone Chemistry

Use as a Precursor to Optically Pure (S)-Cyclopent-2-en-1-ol: Demonstrates Value in Generating Chiral Allylic Alcohols

Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate is a key precursor for the synthesis of optically pure (S)-cyclopent-2-en-1-ol (c 1.1, CHCl3), a valuable chiral allylic alcohol. The optical purity of the resulting alcohol was rigorously confirmed by analysis of its Mosher ester via gas chromatography using a Ni-4-Pin column [1]. This application highlights the compound's utility in transferring its stereochemical information to create other chiral synthons, a function that racemic or incorrectly configured starting materials cannot fulfill.

Chiral Allylic Alcohol Optical Purity Mosher Ester

Optimal Procurement and Application Scenarios for (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate (CAS 2315-21-1)


Enantioselective Synthesis of Complex Natural Products and Pharmaceuticals

Procure (1R,2S)-ethyl 2-hydroxycyclopentanecarboxylate for the asymmetric total synthesis of complex, stereochemically dense natural products, as exemplified by its use in the formal total synthesis of (−)-hamigeran B [1]. The compound's defined stereochemistry and high attainable enantiomeric purity (>99% ee) make it an ideal chiral building block for constructing polycyclic frameworks found in terpenoids and other bioactive molecules [2].

Stereoselective Alkylation for Generating Contiguous Stereocenters

Employ (1R,2S)-ethyl 2-hydroxycyclopentanecarboxylate as a substrate for preparing bicyclic dioxanone derivatives. These intermediates undergo highly diastereoselective alkylations, enabling the controlled construction of molecules with multiple contiguous stereogenic centers, a cornerstone of medicinal chemistry and complex molecule synthesis [3].

Selective Deprotection Strategies via Differentiated Hydrolysis Rates

Utilize the accelerated alkaline hydrolysis rate of (1R,2S)-ethyl 2-hydroxycyclopentanecarboxylate (1.8–11× faster than ethyl cyclopentanecarboxylate) for chemoselective deprotection strategies in multi-step syntheses. This property allows for the selective cleavage of this ester in the presence of other, more robust ester functionalities, enabling orthogonal protecting group schemes [4].

Synthesis of Chiral Allylic Alcohols and Synthons

Leverage (1R,2S)-ethyl 2-hydroxycyclopentanecarboxylate as a reliable precursor for the preparation of optically pure (S)-cyclopent-2-en-1-ol and other chiral allylic alcohols. This application is critical for researchers building libraries of enantiomerically pure compounds for biological screening and mechanistic studies [5].

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